4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
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Overview
Description
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The compound also features a sulfanyl group attached to a dimethylphenyl moiety and a methoxyphenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the sulfanyl and methoxyphenyl groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and various catalysts are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
- 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
The presence of the methoxy group in 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine distinguishes it from other similar compounds. This methoxy group can influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15-7-8-16(2)18(11-15)14-27-22-21-13-20(24-25(21)10-9-23-22)17-5-4-6-19(12-17)26-3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUMQFSGVHTLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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